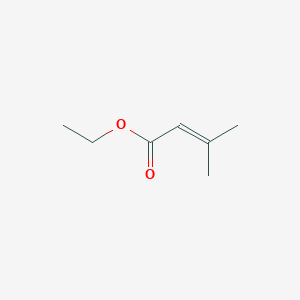

Ethyl 3,3-dimethylacrylate

描述

Ethyl 3,3-dimethylacrylate (CAS 638-10-8), also known as ethyl senecioate, is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its IUPAC name is ethyl 3-methylbut-2-enoate, and its structure features a trisubstituted double bond with geminal methyl groups at the β-position. Key properties include:

- Physical-Chemical Data: Boiling point ~84–86°C (under vacuum), logP (XLogP) of 1.90, and high blood-brain barrier permeability (95% probability) .

- Applications: Widely used as a precursor in organic synthesis, such as bromination reactions to produce ethyl 4-bromo-3-methylbut-2-enoate , and in asymmetric aminohydroxylation studies .

- Biological Activity: Demonstrates >90% nematicidal efficacy against Meloidogyne incognita and Caenorhabditis elegans .

属性

IUPAC Name |

ethyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXVCHVLDOLVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060931 | |

| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-10-8 | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylacrylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-METHYLCROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z69LO3855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylacrylate can be synthesized through the esterification of 3,3-dimethylacrylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .

化学反应分析

Types of Reactions: Ethyl 3,3-dimethylacrylate undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids or ketones, while reduction can produce alcohols .

科学研究应用

Organic Synthesis

EDMA serves as a crucial building block in organic chemistry, facilitating the synthesis of various compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Polymerization : EDMA is extensively used in the production of high-performance polymers due to its ability to undergo free radical polymerization. It can form copolymers with other monomers, enhancing material properties such as flexibility and strength.

- Synthesis of Pharmaceuticals : EDMA is employed as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the preparation of 3-benzylmercapto-3-methylbutanoic acid ethyl ester and cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid, which are precursors for various therapeutic agents .

Environmental Chemistry

Recent studies have highlighted the environmental implications of EDMA. Research has focused on its reactivity with ozone (O₃) and hydroxyl radicals (OH), which are significant for understanding atmospheric chemistry. The ozonolysis of EDMA has been investigated to determine its rate coefficients when reacting with O₃, revealing insights into its behavior as a volatile organic compound (VOC) in polluted environments .

Table 1: Kinetic Data for Ozone Reactions

| Compound | Rate Coefficient (cm³/molecule/s) |

|---|---|

| This compound | |

| 6-Methyl-5-hepten-2-one | Previously reported value |

| Ethyl crotonate |

This data indicates that EDMA reacts comparably to other unsaturated esters, which is critical for modeling its environmental impact.

Material Science

In material science, EDMA's properties make it suitable for applications in coatings and adhesives. Its branched structure contributes to improved adhesion qualities and durability of coatings used in various industrial applications. The compound's ability to form cross-linked networks enhances the mechanical properties of materials produced from it.

Case Study 1: Polymer Development

A study conducted on the polymerization of EDMA demonstrated its effectiveness as a monomer in creating copolymers with enhanced thermal stability and mechanical strength. The resulting materials exhibited superior performance characteristics compared to traditional polymers derived from linear acrylates .

Case Study 2: Environmental Impact Assessment

Research assessing the atmospheric reactivity of EDMA found that its interactions with ozone could lead to secondary pollutant formation. This study utilized kinetic modeling to predict the fate of EDMA in urban environments, emphasizing the need for monitoring VOCs to mitigate air quality issues .

作用机制

The mechanism of action of ethyl 3,3-dimethylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester group in the molecule is susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Comparison with Structural Analogs

Chemical and Structural Properties

Ethyl 3,3-dimethylacrylate belongs to the α,β-unsaturated ester family. Key analogs include:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| Ethyl acrylate | 140-88-5 | C₅H₈O₂ | 100.12 | No β-substituents |

| Ethyl methacrylate | 97-63-2 | C₆H₁₀O₂ | 114.14 | β-Methyl group |

| Ethyl crotonate | 623-70-1 | C₆H₁₀O₂ | 114.14 | β-Methyl, α-H |

| Mthis compound | 924-50-5 | C₆H₁₀O₂ | 114.14 | Ethyl → Methyl ester; β,β-dimethyl |

Key Differences :

- Steric Effects: The geminal dimethyl groups in this compound increase steric hindrance compared to mono-substituted analogs like ethyl methacrylate.

- Electronic Effects : Electron-donating methyl groups enhance the electron density of the double bond, influencing reactivity in electrophilic additions .

Electrophilic Additions

- Bromination: this compound reacts with N-bromosuccinimide (NBS) to form ethyl 4-bromo-3-methylbut-2-enoate, a key intermediate in rexinoid synthesis . Mthis compound undergoes similar reactions but may exhibit slower kinetics due to reduced steric bulk .

- Aminohydroxylation: Asymmetric aminohydroxylation with OsO₄ and chiral ligands yields β-hydroxyvaline derivatives, though enantioselectivity remains challenging (~20% ee) due to steric and pH effects .

Electrochemical Carboxylation

Mthis compound undergoes hydrocarboxylation under CO₂ atmosphere to form α,β-unsaturated carboxylic acids, while ethyl analogs show similar reactivity but differ in solubility profiles .

Ozonolysis Reactivity

This compound exhibits high reactivity with ozone, comparable to ethyl crotonate and methacrylate:

| Compound | Rate Coefficient (×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | Branching Ratio (Primary Ozonide) |

|---|---|---|

| Ethyl acrylate | 1.3 ± 0.1 | 0.82 ± 0.06 |

| Ethyl methacrylate | 7.68 ± 0.88 | 0.76 ± 0.09 |

| Ethyl crotonate | 8.0 ± 1.8 | 0.79 ± 0.18 |

| This compound | 8.2 ± 1.9 | 0.73 ± 0.17 |

The geminal dimethyl groups slightly reduce primary ozonide formation compared to ethyl crotonate, likely due to steric effects .

Nematicidal Activity

This compound outperforms many analogs in nematode suppression:

| Compound | Nematicidal Efficacy (% Mortality) | Target Nematode |

|---|---|---|

| This compound | >90% | M. incognita, C. elegans |

| S-Methyl thiobutyrate | >90% | M. incognita |

| Dimethyl disulfide | 80–85% | R. similis |

The α,β-unsaturated ester moiety is critical for activity, with methyl/ethyl substitutions modulating volatility and bioavailability .

ADMET Profiles

| Property | This compound | Ethyl Methacrylate |

|---|---|---|

| Human Intestinal Absorption | 99.73% | ~85% (predicted) |

| Oral Bioavailability | 62.86% | ~50% (predicted) |

| Hepatotoxicity Risk | 50.26% | Higher (structural alerts) |

This compound’s high logP enhances absorption but limits aqueous solubility, reducing oral bioavailability compared to less lipophilic analogs .

生物活性

Ethyl 3,3-dimethylacrylate (EDMA) is a compound of significant interest in both synthetic chemistry and biological studies. Its unique structure and reactivity make it a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. This article explores the biological activity of EDMA, highlighting its chemical properties, reactivity, and implications in biological systems.

Molecular Formula: CHO

Molecular Weight: 128.17 g/mol

CAS Number: 638-10-8

EDMA is characterized by a double bond between the second and third carbon atoms, which contributes to its reactivity. The presence of two methyl groups on the double bond enhances steric hindrance, influencing its chemical behavior in reactions such as ozonolysis and epoxidation.

1. Reactivity with Ozone

Recent studies have investigated the reaction kinetics of EDMA with ozone (O), which is crucial for understanding its atmospheric degradation and potential ecological impacts. The rate coefficient for this reaction was determined to be , marking it as one of the first kinetic studies for this compound . This reaction is significant as it contributes to the formation of secondary pollutants in the atmosphere.

2. Epoxidation Reactions

EDMA has been shown to undergo epoxidation reactions, particularly with dimethyldioxirane (DMDO). The kinetics of this reaction were studied to understand how EDMA behaves compared to other α,β-unsaturated esters. The findings indicated that EDMA favored the S-cis conformation during these reactions, which is essential for predicting its reactivity patterns .

Case Study 1: Ozonolysis

In a controlled experiment, researchers monitored the ozonolysis of EDMA under varying conditions. The study revealed that steric hindrance due to the methyl groups significantly affected the reaction rate compared to less hindered compounds such as ethyl crotonate. This highlights the importance of molecular structure in determining reactivity .

Case Study 2: Catalytic Hydrogenation

EDMA has also been utilized as a benchmark substrate in iron-catalyzed olefin hydrogenation studies. The compound exhibited notable catalytic activity when subjected to various metal complexes, showcasing its potential in synthetic organic chemistry . This application underscores its relevance not only in biological contexts but also in industrial processes.

Table: Summary of Biological Activities

常见问题

Basic: What are the established synthetic routes for Ethyl 3,3-dimethylacrylate, and how are reaction conditions optimized?

This compound is commonly synthesized via nucleophilic substitution or halogenation reactions. For example, it reacts with N-bromosuccinimide (NBS) under nitrogen-saturated solvents to yield ethyl 4-bromo-3-methylbut-2-enoate, a precursor for complex organic frameworks . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of NBS to ester) and reaction time (typically 6–12 hours) to minimize side products. Solvent polarity and temperature (25–40°C) are critical for regioselectivity. Analytical techniques like GC-MS or <sup>1</sup>H NMR are used to monitor conversion efficiency .

Basic: How is this compound characterized in ion-molecule reaction studies?

Quadrupole ion trap mass spectrometry (QIT-MS) is the primary method. For instance, reactions between O=P(OCH3)2<sup>+</sup> phosphonium ions and this compound are analyzed by trapping ions in a radiofrequency field, followed by collision-induced dissociation (CID). This reveals adduct formation pathways and fragmentation patterns, with data interpreted using kinetic modeling (e.g., pseudo-first-order rate constants) .

Basic: What mechanistic insights govern the reduction of α,β-unsaturated esters like this compound?

Reduction of its C=C bond involves transfer hydrogenation using ammonia borane (AB) as a hydrogen donor. Phosphinyl enol ether intermediates are quantified via <sup>31</sup>P NMR, with regioselectivity confirmed by deuterium labeling (e.g., D3NBH3). Optimal conditions include catalytic amounts of Lewis acids (e.g., 5 mol% B(C6F5)3) and anhydrous solvents to prevent hydrolysis .

Advanced: How do enantioselectivity challenges arise in asymmetric aminohydroxylation of this compound?

Base-free OsO4-catalyzed reactions with chiral ligands (e.g., DHQD-MEQ) often yield racemic mixtures due to competing acid-catalyzed pathways. Computational DFT studies (M06-L/def2-TZVP level) show that pH buffers (e.g., pH 7) destabilize imido-osmium intermediates, reducing enantiomeric excess. Ligand steric bulk and solvent polarity (acetonitrile vs. toluene) further influence transition-state geometries .

Advanced: What computational models explain the catalytic cycle in this compound transformations?

Density functional theory (DFT) simulations at the M06-L/6-31+G(d,p) level model OsO4-mediated aminohydroxylation. The catalytic cycle involves:

Oxidative addition of the alkene to Os<sup>VIII</sup>.

Nucleophilic attack by the amine source (e.g., Cbz–OMs).

Reductive elimination to regenerate Os<sup>VI</sup>.

Free-energy profiles identify rate-limiting steps (e.g., amine coordination) and guide ligand design .

Advanced: How does this compound exhibit nematicidal activity, and what experimental designs validate this?

In Petri plate assays against Meloidogyne incognita, this compound disrupts chemotaxis and egg hatching at 0.1–1.0 mg/mL. Dose-response curves (logistic regression) determine LC50 values, while gas chromatography/mass spectrometry (GC-MS) identifies volatile organic compounds (VOCs) responsible for toxicity. Greenhouse trials validate efficacy under soil conditions, with mortality rates compared to commercial nematicides .

Advanced: What contradictions exist in interpreting reaction mechanisms involving this compound?

Conflicting data arise in base-catalyzed condensations. For example, reactions with benzaldehyde may proceed via α- or γ-carbon activation. Isotopic labeling (<sup>13</sup>C NMR) and kinetic isotope effects (KIE) resolve this: γ-activation dominates due to vinylogous conjugation, as shown in analogous reactions with crotonate esters .

Advanced: How are kinetic parameters determined for this compound in polymerization studies?

Radical polymerization kinetics are analyzed via dilatometry or DSC. Propagation rate constants (kp) are derived from the Mayo-Lewis equation, accounting for steric hindrance from the 3,3-dimethyl group. Chain-transfer constants (Ctr) are measured using chain-transfer agents (e.g., thiols), revealing termination-dominated mechanisms .

Advanced: What strategies mitigate side reactions in this compound-based syntheses?

Protecting groups : Silyl ethers shield hydroxyl moieties during esterification.

Low-temperature quenching : Halts Michael addition side reactions.

Catalyst poisoning prevention : Use of molecular sieves or anhydrous MgSO4 avoids hydrolysis of intermediates .

Advanced: How do steric effects influence the reactivity of this compound in Diels-Alder reactions?

The 3,3-dimethyl group increases diene steric bulk, lowering reaction rates with electron-deficient dienophiles (e.g., maleic anhydride). Hammett substituent constants (σm) and frontier molecular orbital (FMO) analysis predict regioselectivity. Experimental validation uses X-ray crystallography of cycloadducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。